1,3-Oxazolidine-2-thione
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Oxazolidine-2-thione derivatives and related compounds often involves methodologies that leverage the unique reactivity of functional groups within the scaffold. For example, compounds containing the oxazolidine ring, such as oxazolidinones, are synthesized from chiral amino alcohols, showcasing the modular nature and versatility of these compounds in asymmetric catalysis due to their ready accessibility and structural diversity (Hargaden & Guiry, 2009).
Molecular Structure Analysis
The molecular structure of 1,3-Oxazolidine-2-thione features hydrogen bonding donor and acceptor regions, contributing to its diverse chemical functionality. The structural analysis often focuses on the interactions between the oxazolidine ring and other molecular fragments, influencing the compound's reactivity and properties. This structural aspect is crucial in the design of ligands for asymmetric synthesis, where the proximity of the oxazoline ring to the metal active site directly influences the stereochemical outcome of reactions (Hargaden & Guiry, 2009).
Chemical Reactions and Properties
1,3-Oxazolidine-2-thione participates in various chemical reactions, underscoring its importance in synthetic chemistry. Its reactivity can be attributed to the presence of the oxazolidine ring, which facilitates the formation of chiral oxazoline-based ligands used in a wide range of asymmetric reactions. These compounds are highly valued for their ability to undergo transformations that produce enantiomerically enriched products, critical for the development of pharmaceuticals and agrochemicals (Hargaden & Guiry, 2009).
Scientific Research Applications
1. Structural and Thermochemical Properties
- Structural Analysis : 1,3-Oxazolidine-2-thione has been studied for its molecular and crystal structures. It exists in a triclinic form, and its isostructural nature has been analyzed in comparison with related compounds (Roux et al., 2009).
- Thermochemical Properties : The compound's enthalpies of combustion and sublimation were measured, contributing to our understanding of its energy-related properties (Roux et al., 2009).
2. Biological Activity
- Goitrogenic Derivatives : Certain derivatives of 1,3-Oxazolidine-2-thione, identified as goitrogens, were isolated from plant taxa and showed varying levels of cytotoxicity and immunomodulatory potential (Radulović et al., 2017).
3. Synthesis and Catalysis
- Copper-Catalyzed S-Arylation : 1,3-Oxazolidine-2-thiones have been used in copper-catalyzed C-S bond formation processes, demonstrating their utility in synthetic chemistry (Kederienė et al., 2022).
- Synthetic Methodologies : Methods for preparing chiral 1,3-oxazolidine-2-thiones are crucial for their application in asymmetric synthesis, highlighting their role in the creation of chiral molecules (Lu et al., 2017).
4. Chemical Transformations
- Desulfurization-Oxygenation : Efficient methods for transforming 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiation have been developed, useful in various chemical syntheses (Minor-Villar et al., 2012).
5. Crystallography
- Crystal Structure Analysis : The crystal structure of various derivatives of 1,3-oxazolidine-2-thione has been determined, aiding in the understanding of its structural properties (Caracelli et al., 2011), (Okumura et al., 2014).
6. Heterocyclic Synthesis
- Synthesis of Dispiro Compounds : 1,3-Oxazolidine-2-thione has been used in the synthesis of dispiro compounds, demonstrating its versatility in organic chemistry (Han et al., 2012).
7. Reactivity and Stereochemistry
- Controlled Synthesis : The compound's reactivity in various synthetic processes has been explored, including its stereochemical control in reactions (Munive et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-oxazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURLIQHQSKULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873511 | |
Record name | 2-Oxazolidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxazolidine-2-thione | |
CAS RN |
5840-81-3, 28470-84-0 | |
Record name | 2-Oxazolidinethione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolidinethione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028470840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolidine-2-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxazolidine-2-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxazolidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-oxazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-OXAZOLIDINE-2-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMJ3CUW4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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